8-Methoxy-3,7-dimethylocta-1,6-dien-3-ol
Description
Linalool is a monoterpene alcohol with the molecular formula C₁₀H₁₈O, characterized by a hydroxyl group at position 3 and conjugated double bonds at positions 1,6 (Figure 1). It is a chiral molecule with enantiomers [(+)- and (−)-linalool] that exhibit distinct olfactory profiles .
Properties
CAS No. |
62648-67-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
8-methoxy-3,7-dimethylocta-1,6-dien-3-ol |
InChI |
InChI=1S/C11H20O2/c1-5-11(3,12)8-6-7-10(2)9-13-4/h5,7,12H,1,6,8-9H2,2-4H3 |
InChI Key |
IIFILAIABRHAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Sources : Found in essential oils of lavender, citrus fruits, coriander, and spices like Ocimum sanctum (holy basil) .
- Biological Roles: Antimicrobial: Broad-spectrum activity against bacteria and fungi . Anti-inflammatory: Reduces TNF-α, IL-6, and NF-κB expression in chronic inflammation models . Anticancer: Induces apoptosis and inhibits proliferation in prostate cancer (PCa) cell lines . Aroma Contribution: Imparts floral, citrus-like notes in teas, coffee, and fermented foods .
Comparison with Structurally Related Compounds
Linalool shares functional similarities with other terpenoids and alcohols, but structural variations (e.g., double bond positions, substituents) lead to divergent biological and aromatic profiles.
Key Observations :
- Linalool and α-terpineol both inhibit PCa progression but through distinct mechanisms: linalool modulates lipid metabolism and CYP 450 activity , while α-terpineol downregulates proteins involved in metastasis .
- Eugenol and linalool exhibit synergistic antimicrobial effects, though eugenol’s phenolic structure confers higher potency against Gram-negative bacteria .
Structural Influence on Aroma :
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